molecular formula C10H21NO2 B8111909 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl

4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl

Cat. No.: B8111909
M. Wt: 187.28 g/mol
InChI Key: KRNWYBIEWUXCOB-UHFFFAOYSA-N
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Description

4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl (MetT) is a stable cyclic nitroxide radical derived from TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) by substituting a methoxy group (-OCH₃) at the 4-position of the piperidine ring . It is also referred to as Metexyl in pharmacological studies . MetT exhibits antioxidant properties, effectively scavenging reactive oxygen species (ROS) such as superoxide (O₂•⁻) and hydroxyl radicals (•OH), albeit with lower reaction rate constants compared to acetamido-substituted TEMPO derivatives . Its methoxy group enhances solubility and stability, making it suitable for applications in catalysis, energy storage, and biomedical research .

Properties

IUPAC Name

1-hydroxy-4-methoxy-2,2,6,6-tetramethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-9(2)6-8(13-5)7-10(3,4)11(9)12/h8,12H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNWYBIEWUXCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Antioxidant Activity

Metexyl has been shown to exhibit significant antioxidant properties. In a study involving the xanthine/xanthine oxidase system, Metexyl demonstrated effective scavenging of reactive oxygen species (ROS) such as superoxide radicals (O2O_2^{\cdot-}
) and hydroxyl radicals (OH\cdot OH
). The rate constants for these reactions were measured, indicating its potential as a therapeutic antioxidant .

Induction of Apoptosis

Research has indicated that Metexyl can induce apoptosis in tumor cells through mechanisms involving ROS generation and subsequent DNA damage. In vitro studies demonstrated that treatment with Metexyl led to increased levels of γ-H2A.X and phosphorylated Chk1/Chk2 proteins, markers indicative of DNA damage response .

Controlled Radical Polymerization

Metexyl is also utilized in controlled radical polymerization processes. It acts as a mediator that facilitates the polymerization of various monomers under photolytic conditions, showcasing its versatility in synthetic applications .

The following table summarizes key research findings related to the chemical reactions of Metexyl:

Study Focus Findings
Antioxidant ActivityEffective scavenging of O2O_2^{\cdot-}
and OH\cdot OH
radicals; measured rate constants indicate strong antioxidant potential.
Apoptosis InductionInduces apoptosis in HepG2 cells; increased ROS levels and DNA damage markers observed at varying concentrations (0.5–5 mM).
Inclusion StudiesDemonstrated encapsulation in calixarene nanocapsules; potential for enhanced stability and reactivity in solid-state applications.

4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl stands out as a promising compound with significant implications in both synthetic chemistry and biomedical research. Its ability to act as an antioxidant while inducing apoptosis in cancer cells highlights its potential therapeutic applications. Further research into its mechanisms and broader applications could lead to advancements in treatments for oxidative stress-related diseases and cancer.

  • References

  • PubMed article on antioxidant properties .

  • Research on ROS generation and apoptosis induction .

  • Overview of TEMPO derivatives .

  • Study on inclusion complexes with calixarene .

  • Research on controlled radical polymerization .

Scientific Research Applications

Antioxidant Properties

Metexyl has been extensively studied for its antioxidant capabilities. Research indicates that it effectively scavenges free radicals, thereby protecting cells from oxidative stress. A notable study demonstrated that Metexyl could induce apoptosis in tumor cells while exhibiting antioxidant properties comparable to other nitroxide derivatives. The study utilized three experimental models: the xanthine/xanthine oxidase system, pulse radiolysis, and in vivo tests on Yoshida Sarcoma in rats. The results suggested that the methoxy group at position 4 significantly enhances Metexyl's efficacy as an antioxidant and apoptosis inducer .

Table 1: Antioxidant Activity Comparison

CompoundAntioxidant ActivityApoptosis InductionReference
MetexylHighYes
TEMPOModerateNo
4-Acetamide-TEMPOLowNo

Polymerization Inhibition

Another significant application of Metexyl is its role as a polymerization inhibitor. It is particularly effective in preventing the premature polymerization of various ethylenically unsaturated monomers such as acrylic and methacrylic acids. The compound acts by stabilizing radical intermediates, thus preventing unwanted polymerization during manufacturing processes.

Several patents highlight the effectiveness of Metexyl derivatives in this regard. For instance, it has been shown to inhibit polymerization in the presence of water and oxygen, which is crucial during the purification and storage of monomers . The ability to remain active in both aqueous and organic phases makes it a versatile choice for industrial applications.

Table 2: Polymerization Inhibition Efficacy

Monomer TypeInhibitor UsedEfficacy LevelReference
Acrylic AcidMetexylHigh
Methacrylic AcidMetexylHigh
Vinyl AcetateMetexylModerate

Organic Synthesis Applications

In organic synthesis, Metexyl is utilized as a catalyst for oxidation reactions. It is particularly effective in the selective oxidation of alcohols to aldehydes or ketones. The stability of the nitroxide radical allows it to facilitate these transformations under mild conditions, making it a valuable reagent for synthetic chemists.

The compound's ability to participate in redox reactions without decomposing further enhances its utility in constructing complex molecular architectures .

Case Studies and Research Findings

Research has consistently supported the efficacy of Metexyl across various applications:

  • Antioxidant Research : A study published in Free Radical Biology and Medicine highlighted Metexyl's potential as a therapeutic agent due to its dual role as an antioxidant and apoptosis inducer .
  • Polymer Stabilization : Patents have documented the successful use of Metexyl in stabilizing acrylonitrile and other unsaturated monomers against premature polymerization during industrial processes .
  • Oxidation Catalysis : Experimental studies have demonstrated that using Metexyl as a catalyst can yield high selectivity and efficiency in alcohol oxidation reactions, showcasing its importance in organic synthesis .

Mechanism of Action

The mechanism of action of 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl involves its role as an aminoxyl free radical. This compound can effectively scavenge reactive oxygen species (ROS) and catalyze the oxidation of alcohols. The molecular targets include primary and secondary alcohols, which are oxidized to aldehydes and ketones, respectively . The pathways involved in these reactions are typically aerobic oxidation processes .

Comparison with Similar Compounds

Structural and Functional Differences

TEMPO derivatives differ primarily in their 4-position substituents, which dictate their electronic, redox, and biological properties:

Compound Substituent Key Properties
TEMPO (1) -H Baseline nitroxide radical; moderate oxidizing ability, used as a redox mediator .
4-Hydroxy-TEMPO (TEMPOL) -OH Strong antioxidant; protects cells from oxidative damage by preserving GSH and enzyme activity .
4-Acetamido-TEMPO (A-TEMPO, 2) -NHCOCH₃ Enhanced electrochemical reactivity due to electron-withdrawing group; superior catalytic oxidation .
4-Trifluoroacetamido-TEMPO (F-TEMPO, 3) -NHCOCF₃ Higher oxidative capability than A-TEMPO; used in electrochemical sensors .
4-Methoxy-TEMPO (MetT) -OCH₃ Moderate antioxidant; induces apoptosis in tumor cells; stable in ionic liquid flow batteries .

Electrochemical Performance

Electron-withdrawing groups (e.g., acetamido, trifluoroacetamido) significantly enhance the redox activity of TEMPO derivatives. Cyclic voltammetry studies demonstrate:

  • A-TEMPO and F-TEMPO exhibit higher oxidation potentials and response currents than TEMPO due to their electron-deficient nitroxyl radicals .
  • MetT, with its electron-donating methoxy group, shows comparable or slightly reduced electrochemical activity relative to TEMPO. However, it demonstrates stability in nonaqueous electrolytes, making it suitable for lithium-ion redox flow batteries .

Stability and Reactivity

  • MetT and TEMPOL decompose under strong oxidative conditions: TEMPOL converts to TEMPONE (2,2,6,6-tetramethylpiperidinone 1-oxyl) in the presence of •OH radicals .
  • A-TEMPO/F-TEMPO : Greater stability in acidic/alkaline media due to robust electron-withdrawing groups .

Biological Activity

4-Methoxy-2,2,6,6-tetramethylpiperidine 1-oxyl (commonly referred to as Metexyl) is a stable nitroxide radical that has garnered attention for its significant biological activities, particularly in the realms of antioxidant and antitumor properties. This compound is structurally characterized by a piperidine ring substituted with four methyl groups and a methoxy group at the 4-position, which contributes to its stability and reactivity.

Antioxidant Properties

Metexyl acts as a potent antioxidant , effectively scavenging reactive oxygen species (ROS). Research indicates that it can induce oxidative stress in cells, leading to increased ROS levels. For instance, a study demonstrated that treatment with Metexyl resulted in a 4.4-fold increase in ROS at a concentration of 5 mM after 2 hours compared to controls . This oxidative stress is linked to its mechanism of action, where it engages in redox reactions that mitigate cellular damage caused by free radicals.

Induction of Apoptosis

The compound has also been shown to induce apoptosis in various cancer cell lines. In vivo studies involving human HepG2 hepatoma cells revealed that Metexyl treatment led to significant apoptosis induction through mechanisms involving JNK and MAPK signaling pathways . Specifically, the activation of these pathways was evidenced by increased phosphorylation of key proteins such as JNK and ERK1/2 after Metexyl exposure.

Comparative Studies

In comparative studies against other nitroxide derivatives, Metexyl demonstrated superior antioxidant capabilities and a more pronounced ability to induce apoptosis in tumor cells. Its efficacy was assessed using several experimental models including the xanthine/xanthine oxidase system and in vivo models such as Yoshida Sarcoma . The results underscored the importance of the methoxy substituent in enhancing its biological activity compared to other derivatives lacking this modification.

ROS Generation and Cellular Response

The generation of ROS upon Metexyl treatment initiates a cascade of cellular responses aimed at restoring redox balance. The compound's interaction with cellular antioxidants such as glutathione (GSH) was analyzed, revealing a significant decrease in GSH/GSSG ratios following treatment. This indicates that while Metexyl induces oxidative stress, it also triggers compensatory antioxidant responses within the cells .

MAPK Signaling Pathway Activation

Metexyl's ability to activate the MAPK signaling pathway plays a crucial role in its apoptotic effects. Western blot analyses confirmed the phosphorylation of MAPK proteins following Metexyl treatment, suggesting that this pathway is integral to mediating the compound's biological effects .

Table: Summary of Key Findings on Metexyl

StudyModelKey Findings
Guo et al., 2015HepG2 CellsInduced apoptosis via ROS generation and MAPK activation
Metodiewa et al., 1999Yoshida SarcomaDemonstrated antitumor activity and apoptosis induction
Recent StudiesVarious Cancer LinesShowed superior antioxidant activity compared to other nitroxides

Notable Research Outcomes

  • Antioxidant Activity : Metexyl scavenges free radicals effectively, demonstrating potential for therapeutic applications in oxidative stress-related diseases.
  • Apoptosis Induction : The compound has been shown to selectively induce cell death in cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapies.
  • Mechanistic Insights : Understanding the signaling pathways activated by Metexyl provides vital information for developing new therapeutic strategies against cancer.

Q & A

Q. What are the established synthetic routes for 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl, and what factors influence reaction yield and purity?

Methodological Answer:

  • Synthetic Routes : The compound is typically synthesized via oxidation of 4-methoxy-2,2,6,6-tetramethylpiperidine precursors using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane under controlled pH (e.g., NaOH) .
  • Critical Factors :
    • Solvent choice : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reaction homogeneity .
    • Temperature : Reactions are often conducted at 0–25°C to avoid side reactions .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity .

Q. How can researchers characterize the structure and purity of 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl using spectroscopic methods?

Methodological Answer:

  • EPR Spectroscopy : Confirms the presence of the nitroxide radical via characteristic triplet splitting (g ≈ 2.006, hyperfine coupling ~15 G) .
  • NMR : ¹H/¹³C NMR identifies substituents (e.g., methoxy group at δ ~3.3 ppm for ¹H; C=O at ~170 ppm for ¹³C) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₀H₂₀NO₂•, theoretical m/z 186.1494) .

Q. What are the key stability considerations for handling and storing 4-Methoxy-2,2,6,6-tetramethylpiperidine derivatives under laboratory conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber glass vials at –20°C to prevent radical degradation .
  • Oxygen Exposure : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation side products .
  • Moisture : Desiccate samples to prevent hydrolysis of the methoxy group .

Q. What safety protocols are critical when working with nitroxide radicals like 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to minimize inhalation (H335) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How can computational chemistry approaches optimize reaction conditions for synthesizing 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl derivatives?

Methodological Answer:

  • Reaction Path Search : Quantum mechanical calculations (DFT) predict transition states and activation energies for oxidation steps .
  • Solvent Optimization : COSMO-RS models screen solvent polarity effects on reaction kinetics .
  • Factorial Design : Multi-variable analysis (e.g., temperature, pH, solvent ratio) identifies optimal yield conditions .

Q. What strategies resolve contradictory EPR data observed in studies of 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl's redox behavior?

Methodological Answer:

  • Experimental Replication : Standardize sample preparation (e.g., degassing protocols) to eliminate O₂ interference .
  • Cross-Validation : Combine EPR with electrochemical methods (cyclic voltammetry) to correlate redox potentials with radical stability .
  • Dynamic Light Scattering (DLS) : Assess aggregation effects that may distort EPR signals .

Q. How do structural modifications at the 4-methoxy position influence the compound's pharmacological activity in neurological models?

Methodological Answer:

  • SAR Studies : Replace methoxy with ethoxy or hydroxyl groups to evaluate blood-brain barrier permeability (logP calculations) .
  • In Vitro Assays : Test neuroprotective effects using SH-SY5Y cells under oxidative stress (H₂O₂-induced apoptosis) .
  • Molecular Docking : Simulate interactions with NMDA receptors to predict antagonism .

Q. What advanced purification techniques address challenges in isolating 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl from complex reaction mixtures?

Methodological Answer:

  • HPLC-Purification : Use C18 columns with isocratic elution (acetonitrile/water + 0.1% TFA) for high-purity isolation .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/hexane) to remove hydrophobic byproducts .
  • Membrane Filtration : Employ nanofiltration (3 kDa cutoff) to separate low-molecular-weight impurities .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl

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